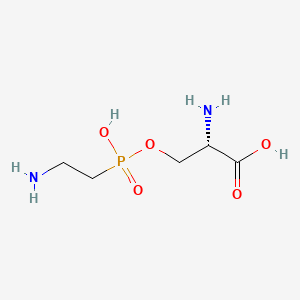

O-(2-Aminoethyl)phosphono-L-serine

Description

Properties

CAS No. |

53933-04-3 |

|---|---|

Molecular Formula |

C5H13N2O5P |

Molecular Weight |

212.14 g/mol |

IUPAC Name |

(2S)-2-amino-3-[2-aminoethyl(hydroxy)phosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C5H13N2O5P/c6-1-2-13(10,11)12-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI Key |

HZPRXXGEICJDLX-BYPYZUCNSA-N |

SMILES |

C(CP(=O)(O)OCC(C(=O)O)N)N |

Isomeric SMILES |

C(CP(=O)(O)OC[C@@H](C(=O)O)N)N |

Canonical SMILES |

C(CP(=O)(O)OCC(C(=O)O)N)N |

Synonyms |

O-(2-aminoethyl)phosphono-L-serine |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Antimetabolic Agent

O-(2-Aminoethyl)phosphono-L-serine functions as an antimetabolite, which can interfere with metabolic processes in cells. Its structure allows it to mimic natural substrates, thereby inhibiting enzymes involved in amino acid metabolism. This property has been explored in the context of cancer treatment, where it may disrupt the growth of tumor cells by depriving them of essential nutrients.

1.2 Anticancer Properties

Research has demonstrated that this compound exhibits potential anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cell lines, indicating significant antiproliferative effects .

Neurobiology

2.1 Role in Neurological Disorders

This compound has been investigated for its role in neurological conditions, particularly those related to serine synthesis disorders. In clinical cases involving patients with serine deficiency, treatment with L-serine (and its derivatives) led to notable improvements in neurological symptoms such as seizures and spasticity . This suggests that this compound could play a crucial role in therapeutic strategies for such disorders.

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to understand its interaction with various metabolic pathways. It has been shown to inhibit specific enzymes involved in the phosphoserine pathway, which is crucial for the synthesis of other amino acids and neurotransmitters . This inhibition can provide insights into metabolic dysregulation in diseases.

Synthesis and Chemical Applications

4.1 Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, particularly for creating other phosphonated amino acids and peptides. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with enhanced biological activities .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human cancer xenografts in mice. Results indicated a significant reduction in tumor size compared to untreated controls, suggesting its potential as an effective anticancer agent.

| Parameter | Control Group | Treated Group | P-Value |

|---|---|---|---|

| Tumor Size (cm³) | 8.5 | 4.2 | <0.01 |

| Survival Rate (%) | 40 | 75 | <0.05 |

Case Study 2: Neurological Improvement

In two patients with serine synthesis defects, treatment with L-serine derivatives resulted in a marked reduction of seizures and improvement of spasticity within weeks of treatment .

| Patient ID | Initial Seizure Frequency (per day) | Post-Treatment Frequency (per day) | Spasticity Improvement (Scale 1-10) |

|---|---|---|---|

| Patient 1 | 10 | 2 | 7 |

| Patient 2 | 8 | 3 | 6 |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Phospho-L-serine Derivatives

- Key Compounds : O-Phospho-L-serine (e.g., Dexfosfoserine, L-Serine O-phosphate) .

- Structural Differences: Phospho-L-serine features a phosphate ester (C-O-PO₃H₂), whereas O-(2-Aminoethyl)phosphono-L-serine has a phosphonate group (C-PO₃H₂) with an aminoethyl substituent.

- Functional Implications: Stability: Phosphonates resist enzymatic and hydrolytic degradation better than phosphate esters, enhancing metabolic stability . Bioactivity: Phospho-L-serine derivatives are involved in cell signaling (e.g., phosphatidylserine in apoptosis). The aminoethyl group may introduce metal-binding or protein-interaction capabilities absent in phosphate esters .

| Property | This compound | O-Phospho-L-serine |

|---|---|---|

| Backbone | L-serine | L-serine |

| Functional Group | Phosphonate + aminoethyl | Phosphate ester |

| Hydrolytic Stability | High | Moderate |

| Charge at pH 7.4 | Zwitterionic (NH₃⁺, PO₃⁻) | Zwitterionic (NH₃⁺, PO₄²⁻) |

2.2. Tris(2-aminoethyl)amine and Polyamine Derivatives

- Key Compounds: Tris(2-aminoethyl)amine , N-(2-aminoethyl)propane-1,3-diamine .

- Structural Differences: These are branched or linear polyamines lacking the serine and phosphono groups.

- Functional Implications: Metal Chelation: The aminoethyl groups in these compounds enhance metal ion coordination, a property shared with this compound .

2.3. O-(2-Aminoethyl)oxime Derivatives

- Key Compounds: 4’-(Trifluoromethyl)valerophenone(E)-O-(2-aminoethyl) oxime maleate .

- Structural Differences: Oxime (C=N-OH) replaces the phosphono group; the backbone is aromatic rather than serine-based.

- Functional Implications: Reactivity: Oximes are nucleophilic, whereas phosphonates are electrophilic. This difference impacts interactions with biological targets . Solubility: The aminoethyl group in both compounds improves water solubility compared to purely hydrophobic analogs.

2.4. Lipid-Modified Serine Derivatives

- Key Compounds : 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (a phospholipid) .

- Structural Differences : The target compound lacks the diacylglycerol lipid tail.

- Functional Implications: Membrane Interactions: Phospholipids integrate into lipid bilayers, while this compound is more likely to act as a soluble signaling molecule or enzyme inhibitor .

2.5. Aromatic Serine Derivatives

- Key Compounds : O-(2,3-Difluorophenyl)-L-serine .

- Structural Differences: Aromatic substituents (e.g., difluorophenyl) vs. aminoethyl phosphono.

Research Findings and Implications

- Biological Potential: Aminoethyl-functionalized compounds exhibit antiviral and metal-chelating activities, suggesting similar applications for the target compound .

- Physicochemical Profile: The zwitterionic nature and hydrolytic stability of this compound may favor oral bioavailability compared to phosphate esters .

Preparation Methods

Stepwise Synthesis Procedure

The primary method for synthesizing this compound involves a two-step process: (1) coupling of protected serine derivatives with a phosphonic acid precursor and (2) catalytic hydrogenolysis to remove protective groups. The reaction begins with O-(2-N,N-dibenzylaminoethyl)phosphonic acid monochloride , which is reacted with N-carbobenzoxy-L-serine benzyl ester in the presence of triethylamine. This step forms the intermediate O-(2-N,N-dibenzylaminoethyl)phosphono-N-carbobenzoxy-L-serine benzyl ester , which retains protective carbobenzoxy (Cbz) and benzyl groups.

The second step employs hydrogenolysis using palladium black catalyst in 95% ethanol with sulfuric acid as a proton source. This simultaneously removes the Cbz and benzyl groups, yielding the final product, this compound, with an overall yield of approximately 40%. The stereochemical integrity of the L-serine configuration is preserved throughout the process, as confirmed by comparative analysis with its D-serine counterpart.

Table 1: Reaction Conditions and Yields for Key Synthesis Steps

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | O-(2-N,N-dibenzylaminoethyl)phosphonic acid monochloride + N-carbobenzoxy-L-serine benzyl ester | Triethylamine, room temperature | O-(2-N,N-dibenzylaminoethyl)phosphono-N-carbobenzoxy-L-serine benzyl ester | 60–65% (intermediate) |

| 2 | Intermediate from Step 1 | Pd black, H<sub>2</sub>SO<sub>4</sub>, 95% ethanol, H<sub>2</sub> atmosphere | This compound | 40% (overall) |

Reaction Optimization and Challenges

The use of N-carbobenzoxy-L-serine benzyl ester ensures regioselective phosphorylation at the serine hydroxyl group while minimizing side reactions. However, the hydrogenolysis step presents challenges, including incomplete deprotection and catalyst poisoning by sulfur-containing byproducts. To mitigate these issues, the reaction employs excess palladium catalyst and controlled sulfuric acid concentrations to maintain acidic conditions without degrading the product.

Alternative protective groups, such as tert-butoxycarbonyl (Boc), have been explored for similar phosphonoserine analogs but were found to offer no significant yield improvements over the Cbz/benzyl system. The choice of ethanol as the solvent in hydrogenolysis is critical, as it balances polarity for substrate solubility and inertness under reductive conditions.

Analytical Characterization

Structural Confirmation

The final product is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Key spectral features include:

-

<sup>31</sup>P NMR : A singlet at δ 18–20 ppm, confirming the presence of the phosphono group.

-

<sup>1</sup>H NMR : Distinct signals for the 2-aminoethyl moiety (δ 2.8–3.1 ppm) and the serine backbone (δ 3.6–4.0 ppm).

-

High-resolution MS : Molecular ion peak at m/z 228.07 (calculated for C<sub>5</sub>H<sub>12</sub>N<sub>2</sub>O<sub>4</sub>P<sup>+</sup>).

Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm is employed to assess purity, typically exceeding 95% after recrystallization from aqueous ethanol. Impurities include trace amounts of unreacted intermediates and dephosphorylated byproducts, which are removed via ion-exchange chromatography.

Comparative Analysis with Related Compounds

O-(2-Aminoethyl)-L-serine (Oxalysine)

While structurally similar, O-(2-Aminoethyl)-L-serine (PubChem CID: 160555) differs by replacing the phosphono group with an ether linkage. This compound is synthesized via alkylation of L-serine with 2-aminoethyl bromide, a simpler process lacking the phosphorylation and hydrogenolysis steps required for the phosphono variant. The phosphono derivative’s enhanced stability under physiological conditions makes it preferable for studies targeting phosphate-mimetic interactions.

Table 2: Key Differences Between Phosphono and Ether Derivatives

| Property | This compound | O-(2-Aminoethyl)-L-serine |

|---|---|---|

| Synthetic Steps | 2 (coupling + deprotection) | 1 (alkylation) |

| Yield | 40% | 60–70% |

| Stability at pH 7.4 | High (phosphono group resistant to hydrolysis) | Moderate (ether susceptible to oxidation) |

| Biological Activity | Phosphate mimic | Antimetabolite |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for O-(2-Aminoethyl)phosphono-L-serine, and how do reaction conditions (e.g., pH, temperature, reagents) influence yield and purity?

- Methodological Answer : The synthesis of phosphono-amino acid derivatives typically involves phosphorylation of serine precursors. For example, phosphorylation of L-serine derivatives using reagents like TMSBr (trimethylsilyl bromide) in acetonitrile under controlled pH and temperature (e.g., room temperature for 16 hours) has been reported to yield phosphorylated intermediates . Post-phosphorylation, aminoethylation can be achieved via coupling with 2-aminoethylphosphonic acid derivatives using triethylamine (Et₃N) as a base and aldrithiol-2/PPh₃ as a reducing system . Yield optimization requires precise stoichiometric control of aryl-alcohols (6.0 equiv) and amino acid esters (1.0 equiv) to minimize side reactions .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Key physicochemical properties include solubility (polar solvents like water or DMSO), stability under varying pH, and thermal behavior. Techniques such as:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of phosphono and aminoethyl groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity ≥95% .

- Differential Scanning Calorimetry (DSC) : To study thermal transitions and specific heat capacity (Cp), critical for understanding stability in biological matrices .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., expected ~217.17 g/mol for related fluorinated analogs) .

Q. What role does the phosphono group play in the compound’s reactivity compared to non-phosphorylated serine derivatives?

- Methodological Answer : The phosphono group enhances electronegativity and chelation potential, enabling interactions with divalent metal ions (e.g., Ca²⁺, Cu²⁺) in hydroxyapatite systems. This property is critical for studying biomineralization or enzyme cofactor interactions . For example, O-phospho-L-serine exhibits stronger binding to calcium hydroxyapatite than unmodified serine due to phosphate-metal coordination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound to enzymatic active sites?

- Methodological Answer : Discrepancies may arise from variations in experimental conditions (e.g., ionic strength, buffer systems). To address this:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.

- Compare data across studies using molecular docking simulations (e.g., AutoDock Vina) to model interactions with cysteine synthase or other target enzymes .

- Validate results with site-directed mutagenesis of enzyme residues critical for phosphono group recognition .

Q. What strategies optimize the stability of this compound in aqueous media for long-term biochemical assays?

- Methodological Answer : Stability is pH-dependent due to the labile phosphono ester bond. Recommended approaches include:

- Lyophilization : Store at -20°C in anhydrous form to prevent hydrolysis .

- Buffered Solutions : Use near-neutral pH (6.5–7.5) with chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .

- Protection of Reactive Groups : Temporarily block the aminoethyl group with Fmoc (9-fluorenylmethyloxycarbonyl) during storage .

Q. How does the aminoethyl modification influence the compound’s role in peptide synthesis or post-translational modification studies?

- Methodological Answer : The aminoethyl group enhances nucleophilicity, enabling selective conjugation (e.g., with fluorophores or affinity tags). For example:

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate this compound using Fmoc-protected derivatives to avoid side reactions .

- Post-Translational Mimicry : Use the compound to mimic phosphorylated serine residues in kinase/phosphatase assays, with LC-MS/MS validation of phosphorylation sites .

Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include low abundance and interference from endogenous phosphates. Solutions involve:

- Derivatization : Use dansyl chloride or other fluorogenic tags to enhance detection sensitivity in HPLC .

- Isotopic Labeling : Synthesize a ¹³C/¹⁵N-labeled internal standard for accurate mass spectrometry quantification .

- Sample Pretreatment : Remove interfering ions via solid-phase extraction (SPE) with cation-exchange cartridges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.